Regioisomeric Precision: Meta-Benzoic Acid Attachment Differentiates Target Compound (MW 332.28) from Para-Regioisomer Analog (CAS 220462-27-1, MW 256.18)
The target compound (CAS 955963-65-2) carries the benzoic acid substituent at the meta (3-) position of the N1-phenyl ring, whereas the commercially available 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid (CAS 220462-27-1) places it at the para (4-) position. This regioisomeric difference produces a molecular weight differential of 76.1 Da (332.28 vs. 256.18 g/mol) and directs the carboxylic acid hydrogen-bond donor/acceptor along divergent trajectories in three-dimensional space. In structure-based drug design, the meta vs. para carboxylate geometry alters the distance and angle of key salt-bridge or hydrogen-bond interactions with basic residues (e.g., arginine, lysine) in target protein binding sites, a factor that cannot be compensated by simple concentration adjustment . Additionally, the target compound contains a full 3-trifluoromethylphenyl ring at pyrazole C4, whereas CAS 220462-27-1 carries only a trifluoromethyl group directly on the pyrazole ring—a fundamentally different pharmacophore topology [1].
| Evidence Dimension | Molecular weight and carboxylic acid attachment geometry |
|---|---|
| Target Compound Data | MW = 332.28 g/mol; benzoic acid at N1-phenyl meta (3-) position; 3-CF₃-phenyl at pyrazole C4 |
| Comparator Or Baseline | CAS 220462-27-1: MW = 256.18 g/mol; benzoic acid at N1-phenyl para (4-) position; CF₃ directly on pyrazole C3 (no phenyl spacer) |
| Quantified Difference | ΔMW = +76.10 Da (29.7% larger); regioisomeric carboxylate geometry (meta vs. para); presence vs. absence of phenyl spacer at pyrazole C4 |
| Conditions | Structural comparison based on CAS registry records and published molecular formulas; no co-crystal structure data available for direct binding geometry comparison |
Why This Matters
Procurement of the incorrect regioisomer (CAS 220462-27-1) introduces a different hydrogen-bonding geometry and a truncated hydrophobic footprint, rendering SAR conclusions non-transferable and potentially invalidating months of medicinal chemistry optimization.
- [1] Chembase. 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid. CAS 220462-27-1. Data sheet confirming C₁₁H₇F₃N₂O₂ composition. View Source
